molecular formula C24H32N4O3 B2897362 N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 906150-78-5

N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2897362
CAS No.: 906150-78-5
M. Wt: 424.545
InChI Key: SHZCUHHOCXMYKQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Research on molecular structures similar to N1-(2,4-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has provided insights into their hydrogen-bonded dimeric pairs and mutual arrangements. These studies contribute to understanding the molecular geometry and interactions critical for designing compounds with desired properties (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Fluorescent Probes for Metal Ions

Compounds with structures related to the specified oxalamide have been explored as fluorescent probes for detecting metal ions in aqueous solutions. These studies highlight the potential of such compounds in environmental monitoring and analytical chemistry (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Antidepressant and Anxiolytic Effects

Research on phenylpiperazine derivatives, structurally related to the oxalamide , has shown potential antidepressant and anxiolytic effects. These findings could inform the development of new therapeutic agents for mental health disorders (Pytka et al., 2015).

Role in Serotonin Receptor Binding

Investigations into the binding affinity of related compounds for serotonin receptors can provide a basis for designing drugs with specific therapeutic targets, contributing to the field of neuropsychopharmacology (Łażewska et al., 2019).

Synthetic Methodologies

Studies have also focused on the synthetic methodologies for creating compounds with similar structures, offering pathways for the development of novel chemicals with varied applications, from material science to pharmaceuticals (Iwanami, 1971).

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-10-21(18(2)15-17)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-8-20(31-4)9-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZCUHHOCXMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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